N'-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is an organic compound that belongs to the class of amides This compound features a complex structure with a methoxy-methylphenyl group and a thiophenyl-propyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Methoxy-Methylphenyl Intermediate: Starting with 2-methoxy-5-methylphenol, a Friedel-Crafts acylation reaction can be used to introduce the ethanediamide group.
Introduction of the Thiophenyl-Propyl Group: The thiophen-3-yl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Final Coupling: The two intermediates are then coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxyphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide
- N’-(2-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide
- N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(phenyl)propyl]ethanediamide
Uniqueness
N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide stands out due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the thiophenyl-propyl group. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-5-6-15(23-4)14(9-12)20-17(22)16(21)19-11-18(2,3)13-7-8-24-10-13/h5-10H,11H2,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHOCLWSKEDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.